

Potential off-target effects of (R,R)-VVD-118313 at high concentrations

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Compound of Interest

Compound Name: (R,R)-VVD-118313

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Technical Support Center: (R,R)-VVD-118313

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of **(R,R)-VVD-118313** at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **(R,R)-VVD-118313**?

(R,R)-VVD-118313 is a potent and selective allosteric inhibitor of Janus kinase 1 (JAK1).^{[1][2]} It functions by covalently engaging a specific cysteine residue, C817, located in the pseudokinase (JH2) domain of JAK1.^{[3][4]} This interaction blocks the trans-phosphorylation of JAK1, thereby inhibiting downstream cytokine signaling.^{[1][2]}

Q2: We are observing unexpected effects in our cellular assays at high concentrations of **(R,R)-VVD-118313** ($\geq 1 \mu\text{M}$). Could these be off-target effects?

Yes, it is possible that at concentrations of $1 \mu\text{M}$ and higher, **(R,R)-VVD-118313** may exhibit off-target activities. While highly selective for JAK1, global cysteine reactivity profiling has shown that at $1 \mu\text{M}$, **(R,R)-VVD-118313** can engage other cysteine residues.^[3] At $10 \mu\text{M}$, modest inhibition of the GM-CSF/JAK2-STAT5 signaling pathway has been observed, which is considered an off-target effect.^[5]

Q3: What are the known off-targets of **(R,R)-VVD-118313** at elevated concentrations?

Untargeted mass spectrometry-based activity-based protein profiling (MS-ABPP) in human peripheral blood mononuclear cells (PBMCs) has identified the following potential off-targets:

- At 1 μM : Besides its primary targets JAK1_C817 and TYK2_C838, **(R,R)-VVD-118313** was found to engage HMOX2_C282 and SLC66A3_C135.[3]
- At 10 μM : A broader range of off-target cysteines were engaged, and modest functional inhibition of JAK2-dependent signaling (GM-CSF-induced STAT5 phosphorylation) was noted.[3][5]

Q4: Our experimental system relies on a JAK2-dependent signaling pathway, yet we see some inhibition with **(R,R)-VVD-118313**. What concentration range should we use to maintain selectivity?

To maintain high selectivity for JAK1 and avoid off-target inhibition of JAK2-dependent pathways, it is recommended to use **(R,R)-VVD-118313** at concentrations well below 1 μM . Maximal inhibition of JAK1-dependent pathways, such as IFN α -STAT1 and IL-6-STAT3 phosphorylation, is achieved at approximately 0.2 μM . [3][5] At concentrations of 0.1 μM and 1 μM , no significant effects on GM-CSF/JAK2-mediated STAT5 phosphorylation were observed. [5]

Q5: Does **(R,R)-VVD-118313** have any effect on TYK2?

Yes, **(R,R)-VVD-118313** engages TYK2 at cysteine C838 with high potency, similar to its engagement of JAK1_C817.[3][4] However, in the context of primary immune cells, it appears to act as a "silent" ligand for TYK2, with minimal functional impact on TYK2-dependent signaling pathways.[5][6]

Quantitative Data Summary

The following table summarizes the engagement of on- and off-targets by **(R,R)-VVD-118313** at various concentrations in human PBMCs.

Concentration	Target/Off-Target	Residue	Engagement/Inhibition
0.1 μ M	JAK1	C817	Near-complete blockade[3]
TYK2	C838	Near-complete blockade[3]	
1 μ M	HMOX2	C282	Substantial engagement[3]
SLC66A3	C135	Substantial engagement[3]	
10 μ M	JAK2-dependent signaling	N/A	Modest inhibition of GM-CSF-pSTAT5[5]
Multiple Cysteines	N/A	Substantial engagement[3]	

Experimental Protocols

1. Global Cysteine Reactivity Profiling using MS-ABPP

This method is used to identify the cysteine residues that are covalently modified by **(R,R)-VVD-118313** across the proteome.

- **Cell Culture and Treatment:** Culture primary human PBMCs and treat with varying concentrations of **(R,R)-VVD-118313** (e.g., 0.1 μ M, 1 μ M, 10 μ M) or DMSO as a vehicle control for 3 hours in situ.
- **Lysis and Proteome Preparation:** Harvest and lyse the cells. Prepare the proteome for analysis.
- **IA-DTB Labeling:** Treat the proteomes with an iodoacetamide-desthiobiotin (IA-DTB) probe to label cysteine residues that were not engaged by **(R,R)-VVD-118313**.

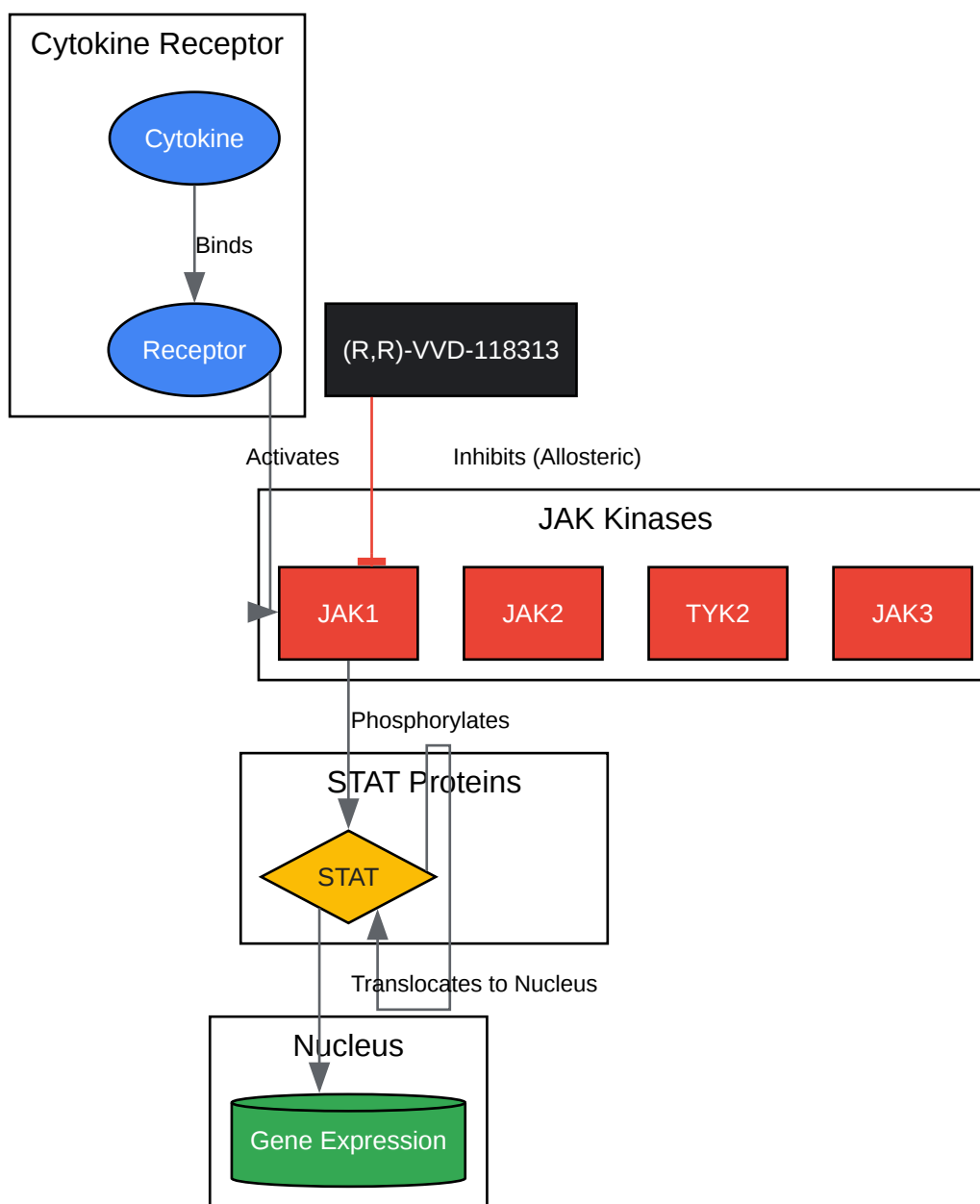
- **Enrichment and Digestion:** Enrich the labeled peptides using streptavidin beads, followed by on-bead tryptic digestion.
- **LC-MS/MS Analysis:** Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Quantify the relative abundance of cysteine-containing peptides between the **(R,R)-VVD-118313**-treated and DMSO-treated samples. A decrease in the signal for a specific cysteine peptide in the treated sample indicates engagement by the compound.

2. Western Blotting for Phospho-STAT Levels

This protocol is used to assess the functional effect of **(R,R)-VVD-118313** on specific JAK-STAT signaling pathways.

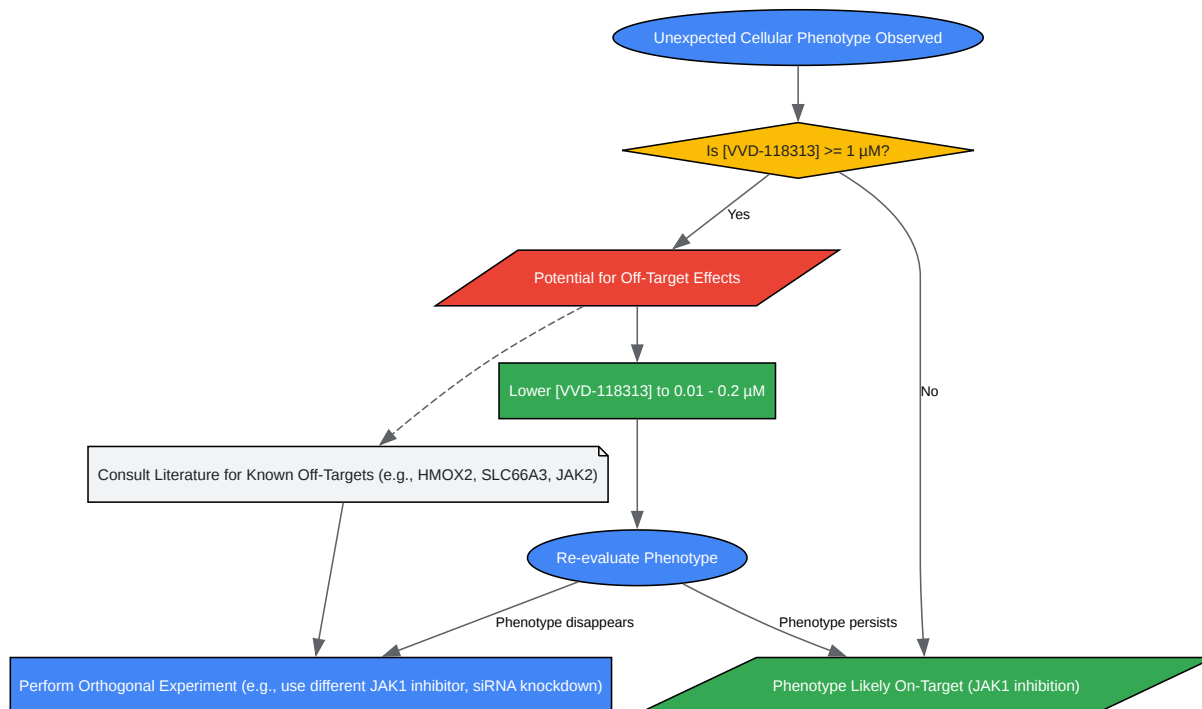
- **Cell Treatment:** Plate human PBMCs or other relevant cell lines. Pre-treat the cells with desired concentrations of **(R,R)-VVD-118313** or a vehicle control for 2 hours.
- **Cytokine Stimulation:** Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IFN α for JAK1/TYK2-STAT1, IL-6 for JAK1-STAT3, or GM-CSF for JAK2-STAT5) for a short duration (e.g., 15-30 minutes).
- **Cell Lysis:** Lyse the cells in a buffer containing phosphatase and protease inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **SDS-PAGE and Western Blotting:** Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Probe the membrane with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins as a loading control.
- **Detection and Analysis:** Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the level of STAT phosphorylation relative to the control.

Visualizations



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Caption: JAK-STAT Signaling Pathway and the inhibitory action of **(R,R)-VVD-118313**.



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Caption: Troubleshooting workflow for potential off-target effects of **(R,R)-VVD-118313**.

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